Methoxycarbonyl-D-Nle-Gly-Arg-pNA

Overview

Description

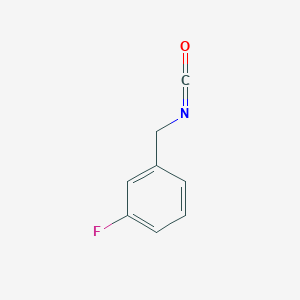

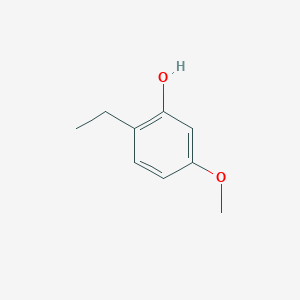

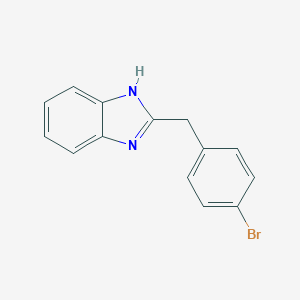

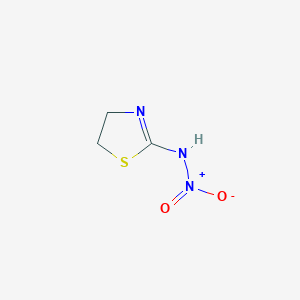

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic peptide substrate used in biochemical research to study the activity of enzymes such as trypsin and thrombin. This peptide has been extensively studied due to its ability to mimic natural substrates and its potential applications in drug discovery and development.

Scientific Research Applications

Blockage of AP Sites in Polynucleotides : Methoxyamine, a related compound, can block AP sites in uracil-containing polynucleotides, which prevents degradation by AP endonucleases and inhibits uracil-DNA glycosylase activity. This has implications in the study of the base-excision repair pathway in DNA (Liuzzi & Talpaert-Borlé, 1985) (Liuzzi & Talpaert-Borlé, 1985).

Applications in Bioorganic and Medicinal Chemistry : Peptide Nucleic Acid (PNA), a DNA mimic with a pseudopeptide backbone, can bind efficiently and specifically to single-stranded RNA and DNA. This property offers potential applications in bioorganic chemistry, medicinal chemistry, physical chemistry, and molecular biology (Nielsen & Haaima, 2010) (Nielsen & Haaima, 2010).

Therapeutic Applications : PNA shows promise in gene alteration, anti-cancer therapy, anti-mir strategies, anti-bacterial strategies, and enhancing intracellular uptake, thus holding potential for future therapeutic applications (Montazersaheb, Hejazi & Nozad Charoudeh, 2018) (Montazersaheb, Hejazi & Nozad Charoudeh, 2018).

Gene-Targeted Drugs and DNA Properties : PNA is also seen as a true base-pair recognition mimic, which is crucial for the development of gene-targeted drugs and understanding the unique properties of DNA (Egholm et al., 1993) (Egholm et al., 1993).

Drug Delivery and Antisense Therapies : Systemically delivered antisense oligomers demonstrate potential in upregulating gene expression in mouse tissues, paving the way for therapeutic applications (Sazani et al., 2002) (Sazani et al., 2002).

Inhibition of Postoperative Scarring Formation : A peptide hydrogel has been shown to effectively inhibit postoperative scarring formation in rabbit eyes, suggesting applications in ophthalmology (Xu et al., 2010) (Xu et al., 2010).

Synthetic Chemistry Applications : Methoxycarbonyl compounds have been used in the synthesis of various chemical structures, demonstrating their utility in synthetic chemistry (Chen et al., 2001; Khaibulova et al., 2014) (Chen et al., 2001), (Khaibulova et al., 2014).

Supramolecular Hydrogels for Various Applications : Supramolecular hydrogels, which include peptide-based materials, can be used for ligand-receptor interaction, thermal and pH perturbation, and chiral recognition (Zhang et al., 2003) (Zhang et al., 2003).

properties

IUPAC Name |

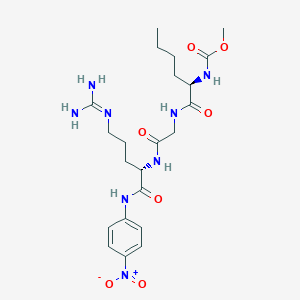

methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O7/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXULFKIPLAHKX-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxycarbonyl-D-Nle-Gly-Arg-pNA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)